molecular formula C18H22N6O4 B2688097 N-(2-(4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1219913-74-2

N-(2-(4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2688097
CAS RN: 1219913-74-2
M. Wt: 386.412
InChI Key: UZEDXFJXSGPZAF-UHFFFAOYSA-N
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Description

Triazoles are a class of five-membered heterocyclic compounds containing two carbon atoms and three nitrogen atoms . They are commonly used in medicinal chemistry and are included in the class of antimicrobials due to their well-being profile and excellent therapeutic index . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .


Synthesis Analysis

Triazoles can be synthesized from a variety of nitrogen sources . The synthesis of triazole compounds has attracted much attention due to their significant biological properties .


Molecular Structure Analysis

Triazoles are the five-membered heterocycles with three nitrogen atoms and two carbon atoms. There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .


Chemical Reactions Analysis

Triazoles are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures and pave the way for the construction of diverse novel bioactive molecules .

Scientific Research Applications

Antimicrobial Activity

Triazole compounds have been shown to exhibit antimicrobial activity . They can inhibit the growth of bacteria, fungi, and other microorganisms, making them potential candidates for the development of new antimicrobial drugs .

Analgesic Activity

Some triazole compounds have been found to have analgesic (pain-relieving) properties . This suggests that they could be used in the development of new analgesic drugs .

Anti-inflammatory Activity

Triazole compounds have also been shown to have anti-inflammatory effects . They could potentially be used in the treatment of inflammatory diseases .

Anticonvulsant Activity

Triazole compounds have been found to exhibit anticonvulsant activity . This suggests that they could be used in the development of drugs for the treatment of epilepsy and other seizure disorders .

Antineoplastic Activity

Triazole compounds have been shown to have antineoplastic (anti-cancer) effects . They could potentially be used in the development of new cancer treatments .

Antimalarial Activity

Some triazole compounds have been found to have antimalarial properties . This suggests that they could be used in the development of drugs for the treatment of malaria .

Antiviral Activity

Triazole compounds have been shown to have antiviral effects . They could potentially be used in the development of new antiviral drugs .

Antiproliferative Activity

Triazole compounds have been found to exhibit antiproliferative activity . This suggests that they could be used in the development of drugs for the treatment of diseases characterized by abnormal cell proliferation, such as cancer .

Mechanism of Action

Safety and Hazards

While triazoles are commonly used in medicinal chemistry, adverse events such as hepatotoxicity and hormonal problems have led to a careful revision of the azole family to obtain higher efficacy with minimum side effects .

Future Directions

Given the importance of the triazole scaffold, its synthesis has attracted much attention. Triazoles have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines .

properties

IUPAC Name

N-[2-[4-(1-methyltriazole-4-carbonyl)piperazin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O4/c1-22-11-14(20-21-22)18(26)24-8-6-23(7-9-24)5-4-19-17(25)13-2-3-15-16(10-13)28-12-27-15/h2-3,10-11H,4-9,12H2,1H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZEDXFJXSGPZAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCN(CC2)CCNC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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